N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-Chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. This core is substituted at the 3-position with a 2-methylpropyl (isobutyl) group and at the 2-position with a sulfanyl acetamide moiety linked to a 2-chloro-4-methylphenyl aromatic ring. The compound’s design integrates key pharmacophoric elements:
- Thienopyrimidinone scaffold: Known for its role in kinase inhibition and antimicrobial activity due to hydrogen-bonding and π-π stacking capabilities .
- Sulfanyl acetamide bridge: Enhances metabolic stability and facilitates interactions with biological targets via sulfur-mediated hydrogen bonds .
This compound’s structural framework aligns with medicinal chemistry strategies targeting enzymes or receptors requiring rigid, planar heterocycles with tailored substituents for selectivity.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-11(2)9-23-18(25)17-15(6-7-26-17)22-19(23)27-10-16(24)21-14-5-4-12(3)8-13(14)20/h4-8,11H,9-10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAQJKSJBVCEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the pyrimidine core, acetamide-linked aryl groups, and peripheral modifications. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
The sulfanyl bridge in thienopyrimidines contributes to redox stability and sulfur-mediated binding interactions .
Substituent Effects: Pyrimidine 3-position: Branched alkyl groups (e.g., 2-methylpropyl in Target and ) improve lipophilicity, favoring blood-brain barrier penetration. Aromatic substituents (e.g., 4-chlorophenyl in ) may enhance target affinity but reduce metabolic stability . Methoxy () or methyl (Target, ) groups balance solubility and steric effects.
Physicochemical Properties: Melting points (mp) vary with substituents: reports mp 230–232°C for a dichlorophenyl analog, while fused thienopyrimidines (Target, ) likely have higher mp due to crystallinity from rigid cores . The Target’s molecular weight (~467.0) falls within drug-like space, whereas simpler analogs (e.g., ) may lack sufficient complexity for selective targeting .
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